molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

Cat. No. B043694
M. Wt: 242.23 g/mol
InChI Key: XJRHRJQXADPVJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline and related compounds involves complex chemical processes. For instance, the synthesis of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ), a closely related compound, was achieved from 6-amino-7-methylquinoline. Additionally, novel synthesis methods have been developed for quinoline fused imidazo[4,5-c]quinolines using iodine–dimethyl sulfoxide (I2–DMSO) promoted oxidative cross coupling followed by intramolecular cyclization, highlighting the versatile approaches to synthesizing these compounds (Kasai & Nishimura, 1982) (Kale et al., 2016).

Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline includes significant features such as the imidazoquinoline core, nitro group, and methyl substitutions. These structural elements play crucial roles in the compound's chemical behavior and biological activity. X-ray crystallography and other spectroscopic methods are typically employed to confirm the structural details of such compounds (Outt et al., 1998).

Chemical Reactions and Properties

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including nitrosation, which leads to the formation of direct-acting mutagens. The introduction of the nitro group enhances its mutagenic potential, as demonstrated in studies involving the photo-irradiation of its precursors. These reactions are indicative of the compound's reactivity and its interaction with biological systems (Hirose et al., 1990).

Physical Properties Analysis

The physical properties of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for understanding the compound's behavior in different environments and its potential health risks. Studies on related compounds provide insights into how structural variations can affect these physical characteristics.

Chemical Properties Analysis

The chemical properties of 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, including its electrophilic and nucleophilic reaction sites, are determined by its functional groups. The presence of the nitro group and methyl substituents significantly impacts its reactivity, making it a subject of interest in mutagenicity studies. These properties are essential for understanding the compound's interactions with DNA and its mutagenic potential (Kosakarn et al., 1993).

Scientific Research Applications

Mutagenicity Studies

  • Mutagenicity Analysis

    3,4-Dimethyl-3H-imidazo[4,5-f]quinoline showed mutagenic activity in the Ames test, indicating its potential as a mutagenic agent. This compound's mutagenicity was significantly lower than related compounds like IQ and MeIQx, which suggests that specific molecular features are crucial for high mutagenicity (Grivas & Jägerstad, 1984).

  • Mutational Specificity

    A study on 2-Nitro-3,4-dimethylimidazo[4,5-f]quinoline (NO2-MeIQ) found it to be a direct-acting mutagen, inducing a range of mutational alterations in Escherichia coli. This research highlighted the mutational spectrum dominated by G:C to T:A transversions at higher doses (Kosakarn et al., 1993).

Chemical Synthesis

  • Synthesis of Related Compounds

    Research focused on synthesizing various quinolines and quinoxalines related to 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, exploring their structure-activity relationships. This includes synthesizing mutagenic compounds and investigating their effects (Kasai & Nishimura, 1982).

  • Novel Synthesis Methods

    A method for synthesizing N-heterocycle-fused quinoxalines, involving dimethyl sulfoxide, demonstrated an efficient approach for creating compounds related to 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Xie et al., 2017).

Analytical Methods

  • Heterocyclic Amines Analysis

    The development of high-resolution gas chromatography-mass spectrometry techniques for analyzing heterocyclic aromatic amines, including compounds related to 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, has been significant in studying these compounds in food and other samples (Richling et al., 1999).

  • Detection in Food Samples

    A study on liquid chromatography-electrospray ionisation/multi-stage mass spectrometry (LC–ESI–MS/MS) methodology was conducted for identifying and quantifying heterocyclic amines in food samples, including 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (Jinap et al., 2019).

Safety And Hazards

The safety and hazards of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, a related compound, MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer6.


Future Directions

The future directions of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, it is noted that this compound is a versatile material used in scientific research and has potential applications in drug discovery and the synthesis of novel organic compounds8.


properties

IUPAC Name

3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHRJQXADPVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157594
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

CAS RN

132461-40-6
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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